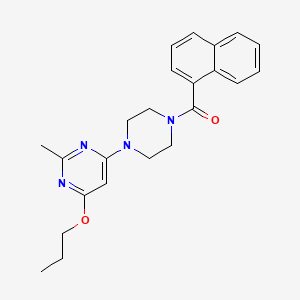
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as BPOC, is a chemical compound that has been widely used in scientific research. BPOC is a potent and selective inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in various cellular processes, including cell growth, survival, and metabolism.
作用機序
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits PKB by binding to the enzyme's active site, preventing its activation and subsequent downstream signaling. PKB is a critical mediator of various cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, this compound disrupts these processes, leading to cell death or reduced cell proliferation.
Biochemical and Physiological Effects:
This compound's inhibition of PKB has various biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound induces cell death and inhibits tumor growth. In metabolic disorders, this compound improves glucose metabolism and insulin sensitivity, leading to better blood glucose control. In neurological diseases, this compound has been shown to reduce neuroinflammation and improve cognitive function.
実験室実験の利点と制限
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide's selectivity and potency make it a valuable tool for studying PKB's role in various cellular processes. However, its high cost and limited availability can be a limitation for some labs. Additionally, this compound's effects can vary depending on the cell type and context, making it essential to use caution when interpreting results.
将来の方向性
There are several future directions for N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide research, including its potential use as a cancer treatment, its role in metabolic disorders, and its effects on neurological diseases. Additionally, further studies are needed to understand the long-term effects of this compound and its potential side effects. Furthermore, the development of more potent and selective PKB inhibitors could lead to improved treatments for various diseases.
Conclusion:
In conclusion, this compound is a valuable tool for studying PKB's role in various cellular processes. Its selectivity and potency make it a promising drug candidate for cancer treatment, metabolic disorders, and neurological diseases. However, further studies are needed to fully understand its effects and potential side effects. The development of more potent and selective PKB inhibitors could lead to improved treatments for various diseases.
合成法
The synthesis of N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide involves the reaction of 5-bromopyrimidine-2-carboxylic acid with benzylamine to form the corresponding benzylamide. The benzylamide is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield the desired this compound compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and high purity reagents to ensure the final product's quality.
科学的研究の応用
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide has been used in various scientific research applications, including cancer research, metabolic disorders, and neurological diseases. This compound's ability to inhibit PKB makes it a promising drug candidate for cancer treatment, as PKB is often overexpressed in cancer cells, leading to uncontrolled cell growth and survival. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as type 2 diabetes. In addition, this compound has been used to study the role of PKB in neurological diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c18-14-11-19-16(20-12-14)24-15-6-8-22(9-7-15)17(23)21-10-13-4-2-1-3-5-13/h1-5,11-12,15H,6-10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPMKYSRZSXJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)
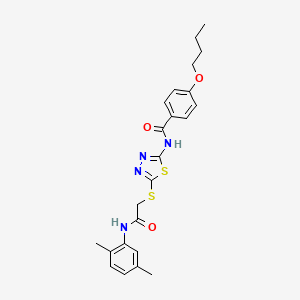
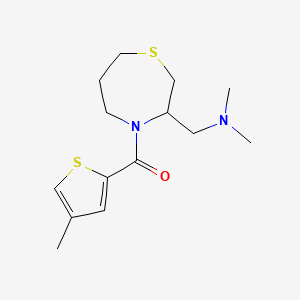
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
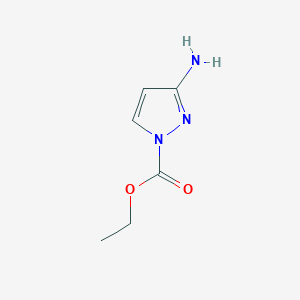
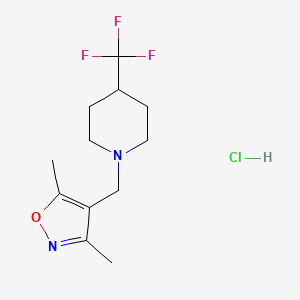


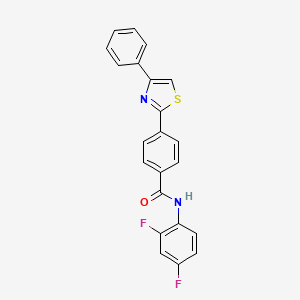
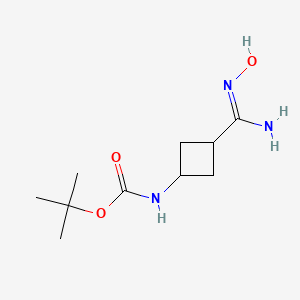

![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)
